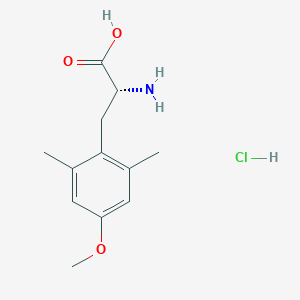
3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an acetylamino group attached to a cinnamic acid methyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester typically involves multiple steps. One common method starts with the preparation of 3,5-Bis(trifluoromethyl)cinnamic acid, which is then subjected to acetylation and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in studying enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)cinnamic acid
- 3,5-Bis(trifluoromethyl)cinnamic acid ethyl ester
- 3,5-Bis(trifluoromethyl)-2-benzoic acid
Uniqueness
3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester is unique due to the presence of both trifluoromethyl and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
IUPAC Name |
methyl (Z)-2-acetamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO3/c1-7(22)21-11(12(23)24-2)5-8-3-9(13(15,16)17)6-10(4-8)14(18,19)20/h3-6H,1-2H3,(H,21,22)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBNEBPEUOMERG-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(Benzyloxy)ethoxy]azetidine](/img/structure/B8060247.png)
![(2S)-3-[4-(diethylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8060270.png)

![(2R)-3-(4-methoxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8060280.png)
![methyl (Z)-2-acetamido-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B8060285.png)
![(2S)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid;hydrochloride](/img/structure/B8060291.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate](/img/structure/B8060299.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(3,5-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060306.png)





![(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B8060339.png)
